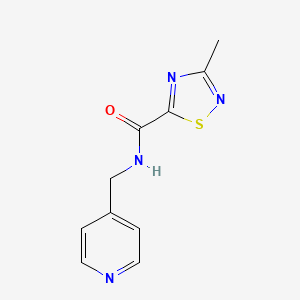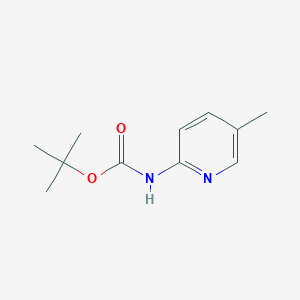![molecular formula C25H29N3O6S B2577355 N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide CAS No. 1207024-96-1](/img/structure/B2577355.png)
N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It contains a benzofuran ring, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring. It also contains an oxadiazole ring, which is a type of heterocyclic aromatic ring containing two oxygen atoms and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the ether groups (in the methoxy groups) could affect its polarity and solubility .Scientific Research Applications
Pharmaceutical Applications
Sulfonamides, a class to which N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide belongs, have been extensively investigated for their therapeutic potential. These compounds exhibit a wide array of biological activities, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The structural versatility of sulfonamides allows for the synthesis of derivatives targeting various diseases, including cancer, glaucoma, inflammation, and dandruff, among others (Carta, Scozzafava, & Supuran, 2012). Their applications in pharmaceuticals are not limited to traditional drug targets but extend to novel areas such as tyrosine kinase inhibition, showcasing their potential in addressing complex diseases like cancer (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
Sulfonamides, including derivatives like this compound, have been detected in the environment, primarily due to their widespread use in agriculture and veterinary medicine. These compounds can affect microbial populations, potentially leading to antibiotic resistance, which poses a significant threat to human health. Research has highlighted the need for better understanding and management of sulfonamides in the environment to mitigate their impact on microbial ecology and human health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Materials Science Applications
The structural features of sulfonamides have also been explored for applications in materials science. For instance, derivatives incorporating the sulfonamide moiety have been used in the development of scintillators, demonstrating the compound's utility beyond biomedical applications. These materials are crucial in various detection technologies, indicating the versatility and broad applicability of sulfonamide derivatives in both life sciences and engineering (Salimgareeva & Kolesov, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-6-8-13-28(7-2)35(29,30)18-10-12-20-19(15-18)16(3)23(33-20)25-26-24(27-34-25)17-9-11-21(31-4)22(14-17)32-5/h9-12,14-15H,6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOWANYEHGZHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)


![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)






![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)